molecular formula C13H16ClNO B13634739 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine

1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine

Katalognummer: B13634739
Molekulargewicht: 237.72 g/mol
InChI-Schlüssel: YBOVCXYUNBSRBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine is a chemical compound characterized by its unique structure, which includes a benzofuran ring substituted with a chlorine atom and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring is synthesized through cyclization reactions involving appropriate precursors.

    Chlorination and Methylation: The benzofuran ring is then chlorinated and methylated at specific positions to obtain the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

  • 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-amine
  • 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one

Comparison: Compared to similar compounds, 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and amine group. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H16ClNO

Molekulargewicht

237.72 g/mol

IUPAC-Name

1-(5-chloro-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C13H16ClNO/c1-7(2)12(15)11-6-9-5-10(14)4-8(3)13(9)16-11/h4-7,12H,15H2,1-3H3

InChI-Schlüssel

YBOVCXYUNBSRBY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1OC(=C2)C(C(C)C)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.